molecular formula C18H30O4 B1223104 13(S)-HpOTrE

13(S)-HpOTrE

Cat. No.: B1223104
M. Wt: 310.4 g/mol
InChI Key: UYQGVDXDXBAABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13(S)-HpOTrE is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of octadeca-9,11,15-trienoic acid by a hydroperoxy group. It is an 18-carbon rearrangement and primary peroxidation product of α-linolenic acid. This compound is an intermediate in prostaglandin and leukotriene metabolism and serves as a substrate for the enzyme hydroperoxide dehydratase .

Preparation Methods

Synthetic Routes and Reaction Conditions

13(S)-HpOTrE can be synthesized through the oxidation of α-linolenic acid. The reaction typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th position of the fatty acid chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized oxidation processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

13(S)-HpOTrE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include hydroxyl derivatives, more complex peroxides, and other oxidative products .

Scientific Research Applications

13(S)-HpOTrE has several scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.

    Biology: Serves as an intermediate in the biosynthesis of prostaglandins and leukotrienes, which are important signaling molecules in the body.

    Medicine: Investigated for its potential role in inflammatory processes and its effects on cellular signaling pathways.

Mechanism of Action

The mechanism of action of 13(S)-HpOTrE involves its role as an intermediate in the metabolism of α-linolenic acid. It is involved in the biosynthesis of prostaglandins and leukotrienes, which are important for various physiological processes, including inflammation and immune response. The compound acts as a substrate for the enzyme hydroperoxide dehydratase, which catalyzes its conversion to other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    Octadeca-9,11,15-trienoic acid: The parent compound from which 13(S)-HpOTrE is derived.

    13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with similar structural features but different double bond positions.

    13-Hydroperoxyoctadeca-9,11,15-trienoate: The conjugate base of this compound

Uniqueness

This compound is unique due to its specific role in the metabolism of α-linolenic acid and its involvement in the biosynthesis of important signaling molecules like prostaglandins and leukotrienes. Its hydroperoxy group at the 13th position also distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

13-hydroperoxyoctadeca-9,11,15-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)

InChI Key

UYQGVDXDXBAABN-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO

Synonyms

13-HPOT
13-hydroperoxy-9,11,15-octadecatrienoic acid

Origin of Product

United States

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